molecular formula C18H18ClFN6O B12182287 N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12182287
M. Wt: 388.8 g/mol
InChI Key: RLLAHKYFWMYNQE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a sophisticated small molecule research compound designed for investigative applications. Its structure incorporates a triazolopyridazine head group, a piperidine central scaffold, and a 3-chloro-4-fluorophenyl tail, a design motif prevalent in modern medicinal chemistry . The [1,2,4]triazolo[4,3-b]pyridazine system is a privileged heterocyclic scaffold known for its significant role in drug discovery, particularly in the development of enzyme inhibitors . The piperazine and piperidine rings are ubiquitous building blocks in pharmaceuticals, frequently employed to optimize physicochemical properties and serve as conformational scaffolds to position pharmacophoric groups correctly for target interaction . The specific substitution pattern on the phenyl ring is a common feature in bioactive molecules, often used to fine-tune electronic properties and binding affinity. This compound is intended solely for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C18H18ClFN6O

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H18ClFN6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-13-4-5-15(20)14(19)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27)

InChI Key

RLLAHKYFWMYNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring is constructed via cyclization or derived from commercially available piperidine derivatives. A common approach involves:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during subsequent functionalization.

  • Step 2 : Introduction of the carboxamide group at the 3-position via coupling of piperidine-3-carboxylic acid with 3-chloro-4-fluoroaniline. This is typically achieved using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF).

Representative Reaction Conditions :

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, DCM, 0°C to RT85–90%
Carboxamide FormationEDCl, HOBt, DMF, 12h, RT70–75%

Synthesis of the 3-methyl triazolo[4,3-b]pyridazin-6-yl Moiety

Cyclocondensation of Pyridazine Derivatives

The triazolo-pyridazine core is synthesized via cyclization of hydrazine derivatives with pyridazine precursors:

  • Step 1 : Reaction of 3-amino-6-chloropyridazine with methyl hydrazine in ethanol under reflux to form the hydrazone intermediate.

  • Step 2 : Cyclization using trimethyl orthoacetate (TMOA) as both solvent and methylating agent, yielding the 3-methyltriazolo[4,3-b]pyridazine scaffold.

Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyridazine ring, followed by intramolecular cyclization and methylation.

Optimization Data :

ParameterOptimal Value
Temperature80–100°C
Reaction Time6–8h
SolventTrimethyl orthoacetate

Coupling of Subunits

Nucleophilic Aromatic Substitution (SNAr)

The piperidine-3-carboxamide intermediate is coupled with the triazolo-pyridazine subunit via SNAr. The chloropyridazine group acts as a leaving group, displaced by the piperidine nitrogen under basic conditions:

Reaction Scheme :
Piperidine-3-carboxamide+6-chloro-3-methyltriazolo[4,3-b]pyridazineK₂CO₃, DMF, 80°CTarget Compound\text{Piperidine-3-carboxamide} + \text{6-chloro-3-methyltriazolo[4,3-b]pyridazine} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Target Compound}

Critical Parameters :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances nucleophilicity.

  • Solvent : Polar aprotic solvents like DMF or dimethylacetamide (DMA) improve solubility.

  • Temperature : 80–100°C accelerates the substitution while minimizing decomposition.

Yield Optimization :

BaseSolventTemperature (°C)Yield
K₂CO₃DMF8065%
Cs₂CO₃DMA10072%

Alternative Routes and Advanced Methodologies

Buchwald-Hartwig Amination

For substrates with poor leaving groups, palladium-catalyzed cross-coupling offers an alternative:

  • Catalyst System : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.

  • Conditions : Heating at 110°C in toluene with potassium tert-butoxide (t-BuOK).

Advantages :

  • Tolerates electron-deficient aryl groups.

  • Higher regioselectivity compared to SNAr.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane or DCM/methanol).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.

  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 429.0824).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

  • Issue : Competing formation oftriazolo isomers.

  • Solution : Use of sterically hindered methylating agents (e.g., methyl triflate) directs substitution to the 3-position.

Low Coupling Yields

  • Issue : Steric hindrance from the piperidine carboxamide group.

  • Solution : Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 30 min at 120°C) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Triazolo-pyridazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key comparisons include:

N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

  • Difference : Replaces the 4-fluoro substituent with hydrogen on the phenyl ring.
  • Implications : The absence of fluorine may reduce electronegativity and metabolic stability compared to the target compound .

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6) Difference: Features an acetamide group instead of piperidine-3-carboxamide. Bioactivity: Known as a Lin28 inhibitor, suggesting triazolo-pyridazine derivatives can modulate RNA-binding proteins. However, the lack of a piperidine ring may limit its binding to certain targets .

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

  • Difference : Substitutes the piperidine-3-carboxamide with a piperidine-4-carboxamide.
  • Implications : Altered spatial arrangement may affect target engagement or solubility .

Substituent-Driven Activity

  • Fluorine vs. Chlorine : The 4-fluoro group in the target compound enhances lipophilicity and bioavailability compared to purely chlorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects also improve binding affinity in kinase inhibitors .

Pharmacological Profiles

  • Bromodomain Inhibition : The compound AZD5153 (a triazolopyridazine-piperidine derivative) demonstrates potent bromodomain and extraterminal (BET) inhibition (IC₅₀ < 10 nM), highlighting the scaffold’s versatility .
  • Antifungal Potential: Epigenetic reader-targeting triazolo-pyridazines (e.g., ) suggest unexplored therapeutic avenues for the target compound.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₇H₁₆ClFN₆O 374.8 3-chloro-4-fluorophenyl, 3-methyl Not reported
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide C₁₇H₁₇ClN₆O 356.8 3-chlorophenyl, 3-methyl Not reported
Lin28-1632 C₁₆H₁₆N₆O 308.3 Phenylacetamide, 3-methyl Not reported
E-4b C₂₀H₁₈N₆O₂ 374.4 Benzoylamino, 3,5-dimethyl 253–255

Table 2: Bioactivity Comparison

Compound Name Target/Activity Potency (IC₅₀ or EC₅₀) Reference
Target Compound Hypothesized kinase/epigenetic modulation Not reported
AZD5153 BET bromodomain inhibition < 10 nM
Lin28-1632 Lin28 protein inhibition 80 µM (assay conc.)

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a chloro-fluorophenyl group. Its molecular formula is C16H17ClFN5OC_{16}H_{17}ClFN_5O with a molecular weight of approximately 345.79 g/mol. The presence of halogen substituents is significant for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

In Vitro Studies

In vitro assays have demonstrated the compound's activity against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)6.2Induction of apoptosis
T47D (Breast Cancer)27.3Cell cycle arrest
THP-1 (Monocytes)<4.3Immune modulation

These results indicate that the compound exhibits varying degrees of potency depending on the target cell type.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and overall efficacy of the compound:

Parameter Value
Bioavailability (F%)57
Half-life (T1/2) (h)0.5
AUC (ng·min/mL)258,000

The pharmacokinetic profile suggests that the compound has favorable absorption characteristics but a relatively short half-life, indicating that dosing regimens may need to be optimized for therapeutic use.

Case Studies

Several case studies have explored the efficacy of this compound in treating diseases:

  • Cancer Therapy : A study investigated its effects on metastatic non-small cell lung cancer cells, showing significant reduction in tumor growth in animal models.
  • Infection Models : The compound was tested against Leishmania donovani, demonstrating moderate activity with an EC50 value of 3.8 µM, highlighting its potential as an antikinetoplastid agent.

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a multi-target therapeutic agent. However, further studies are necessary to elucidate its mechanisms fully and optimize its pharmacological profile.

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